molecular formula C9H20Cl2N2 B2626830 2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine;dihydrochloride CAS No. 2580186-67-8

2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine;dihydrochloride

Cat. No. B2626830
CAS RN: 2580186-67-8
M. Wt: 227.17
InChI Key: CMTJVPNNHOBMLC-UHFFFAOYSA-N
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Description

2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine;dihydrochloride, also known as HMA-8a, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a derivative of indolizidine, a class of alkaloids known for their diverse biological activities.

Scientific Research Applications

Indole Synthesis and Applications

Indole derivatives, including compounds structurally related to 2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine; dihydrochloride, have a profound impact on organic synthesis and medicinal chemistry. The review by Taber and Tirunahari (2011) provides a comprehensive framework for the classification of indole syntheses, underlining the importance of indole alkaloids in inspiring organic chemists to develop new synthetic methods. This classification helps in understanding the synthesis pathways that could potentially apply to related compounds like 2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine; dihydrochloride, highlighting the versatility of indole chemistry in creating biologically active molecules (Taber & Tirunahari, 2011).

Indolizine Derivatives and Their Pharmacological Importance

The pharmacological relevance of indolizine derivatives is another area of interest, as highlighted by Dawood and Abbas (2020). Indolizines share structural isomerism with indoles, and while there are several indole-based drugs in the market, research on indolizine-based drugs is still evolving. Natural and synthetic indolizines exhibit a wide range of pharmaceutical importance, including antitumor, antimycobacterial, and antiproliferative activities. This suggests that compounds like 2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine; dihydrochloride could have potential applications in medicinal chemistry, emphasizing the need for further exploration in this area (Dawood & Abbas, 2020).

Synthetic Strategies and Biological Activities

The synthesis and bioactivity studies of indolizines, as discussed by Singh and Mmatli (2011), further illustrate the significant development in synthetic methods and the importance of indolizines in drug discovery. The review categorizes synthetic approaches and outlines the potential biological activities of indolizines, including antimicrobial, anti-inflammatory, and anticonvulsant activities. This highlights the broad spectrum of applications that indolizine derivatives can offer, potentially including those structurally related to 2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine; dihydrochloride, underscoring their value in the development of new therapeutic agents (Singh & Mmatli, 2011).

properties

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-indolizin-8a-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c10-8-9-4-1-2-6-11(9)7-3-5-9;;/h1-8,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTJVPNNHOBMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC2(C1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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